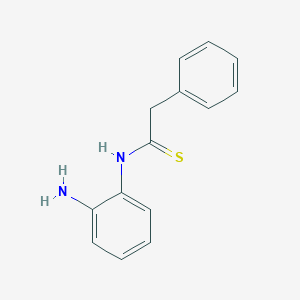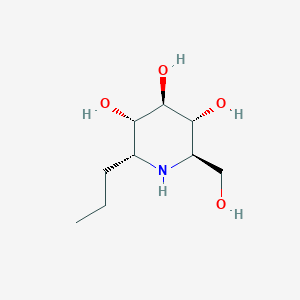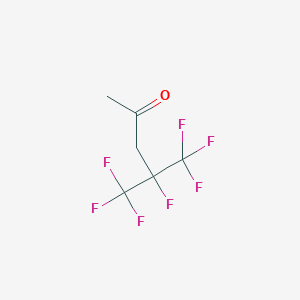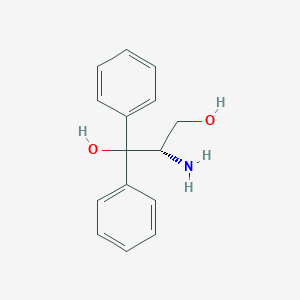![molecular formula C15H12BrN3 B12578509 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene CAS No. 502764-15-0](/img/structure/B12578509.png)
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including cycloaddition reactions. This compound features an azido group (-N3) and a bromophenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and propargyl bromide.
Formation of Propargyl Alcohol: The first step involves the reaction of 2-bromobenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate to form 2-bromo-3-phenylpropargyl alcohol.
Azidation: The propargyl alcohol is then treated with sodium azide in the presence of a copper catalyst to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the high reactivity of azides.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Sodium Azide: Used for introducing the azido group.
Potassium Carbonate: Used as a base in the formation of propargyl alcohol.
Lithium Aluminum Hydride: Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azido-2-bromobenzene: An aromatic azide used in similar cycloaddition reactions.
1-Azido-2-nitropropane: Another azide compound with different reactivity due to the presence of a nitro group.
1-Azido-2,3-diphenylcycloprop-2-en-1-ylbenzene: A structurally similar compound with a cyclopropyl group.
Uniqueness
1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene is unique due to the presence of both an azido group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
502764-15-0 |
|---|---|
Formule moléculaire |
C15H12BrN3 |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
1-azido-2-[3-(2-bromophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H12BrN3/c16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18-19-17/h1-8,10-11H,9H2 |
Clé InChI |
HORUJWCDCKWSEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC=CC2=CC=CC=C2Br)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)


![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)


![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)


